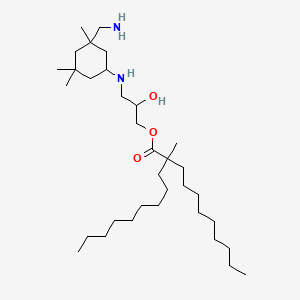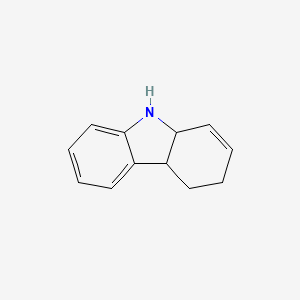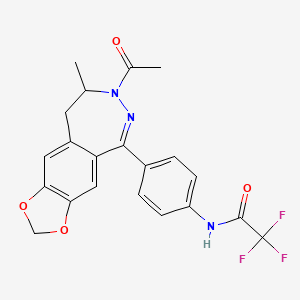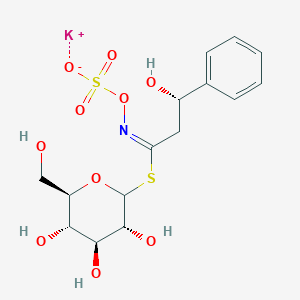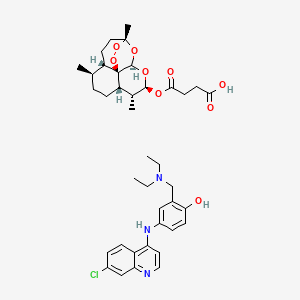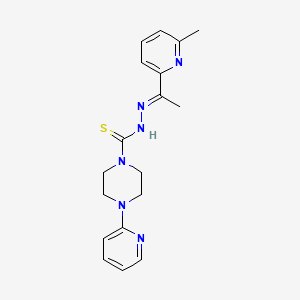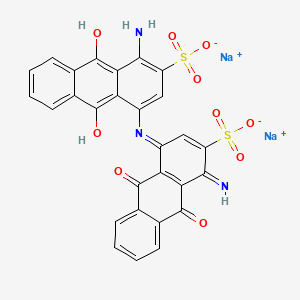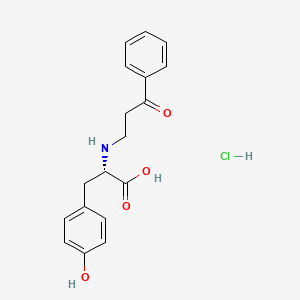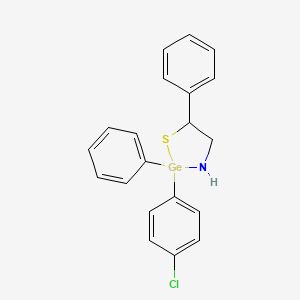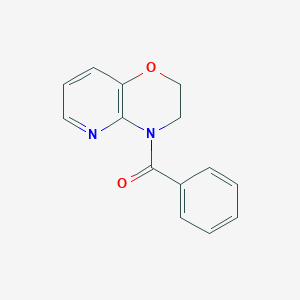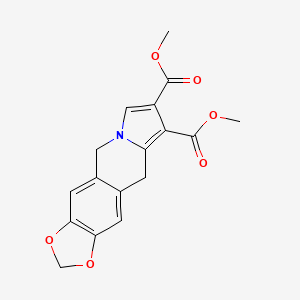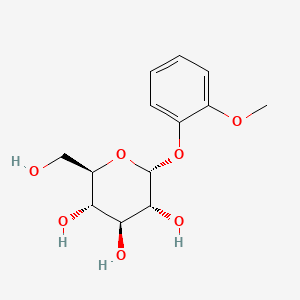
alpha-D-Glucopyranoside, 2-methoxyphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, 2-methoxyphenyl- is a glycoside compound that consists of a glucose molecule bonded to a methoxyphenyl group. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-D-Glucopyranoside, 2-methoxyphenyl- can be synthesized through the reaction of glucose with methoxyphenol. The process typically involves the use of a promoter such as boron trifluoride etherate to facilitate the glycosylation reaction. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves large-scale glycosylation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, 2-methoxyphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methoxyphenyl group to a corresponding quinone derivative.
Reduction: The compound can be reduced to form a hydroxyphenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted phenyl glucopyranosides .
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, 2-methoxyphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: The compound is utilized in enzyme assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical agents and as a probe for studying glucose transport and metabolism.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism. Additionally, it can interact with glucose transporters, modulating glucose uptake and utilization in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-D-Glucopyranoside, 2-methoxyphenyl-: Similar in structure but differs in the configuration of the glycosidic bond.
Alpha-D-Glucopyranoside, 4-methoxyphenyl-: Similar but with the methoxy group positioned differently on the phenyl ring.
Alpha-D-Glucopyranoside, 2-hydroxyphenyl-: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
Alpha-D-Glucopyranoside, 2-methoxyphenyl- is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific biochemical and industrial applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
84380-02-9 |
|---|---|
Formule moléculaire |
C13H18O7 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 |
Clé InChI |
WBZPEZUBVIAKKS-LBELIVKGSA-N |
SMILES isomérique |
COC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


